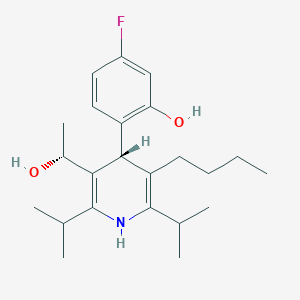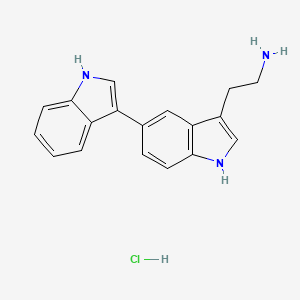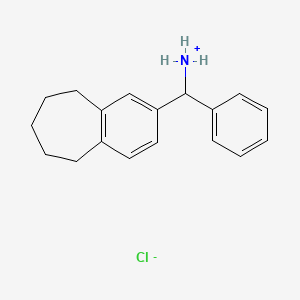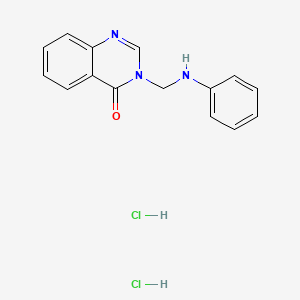
4(3H)-Quinazolinone, 3-((phenylamino)methyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 3-((phenylamino)methyl)-, dihydrochloride is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-((phenylamino)methyl)-, dihydrochloride typically involves the reaction of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in the presence of a catalyst. One common method employs graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . This method is environmentally friendly and efficient, providing high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of catalysts and reaction conditions can be optimized to ensure high purity and yield.
化学反応の分析
Types of Reactions
4(3H)-Quinazolinone, 3-((phenylamino)methyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Substitution reactions can introduce different functional groups into the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different substituents, while reduction can produce dihydroquinazolinone derivatives.
科学的研究の応用
4(3H)-Quinazolinone, 3-((phenylamino)methyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
作用機序
The mechanism of action of 4(3H)-Quinazolinone, 3-((phenylamino)methyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Quinazolin-4(3H)-one: A closely related compound with similar biological activities.
2-Phenylquinazolin-4(3H)-one: Another derivative with potential therapeutic applications.
3-(Phenylamino)methylquinazolin-4(3H)-one: A compound with a similar structure but different substituents.
Uniqueness
4(3H)-Quinazolinone, 3-((phenylamino)methyl)-, dihydrochloride is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the phenylamino group and the dihydrochloride salt form can enhance its solubility and stability, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
75159-47-6 |
|---|---|
分子式 |
C15H15Cl2N3O |
分子量 |
324.2 g/mol |
IUPAC名 |
3-(anilinomethyl)quinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C15H13N3O.2ClH/c19-15-13-8-4-5-9-14(13)17-11-18(15)10-16-12-6-2-1-3-7-12;;/h1-9,11,16H,10H2;2*1H |
InChIキー |
KCCBHAMYUJJKBV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NCN2C=NC3=CC=CC=C3C2=O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



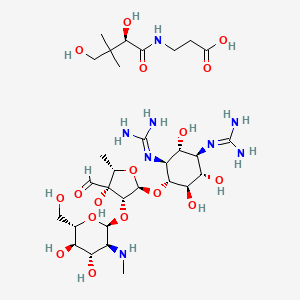
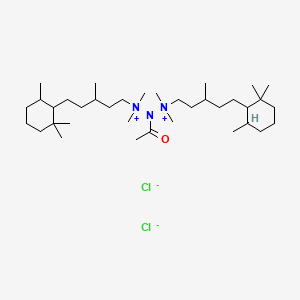
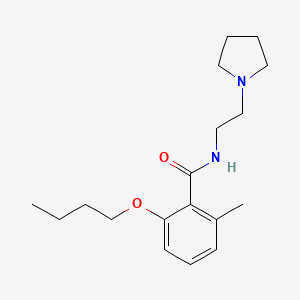


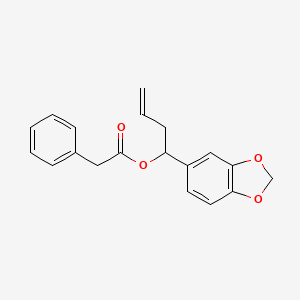
![3-[(Pyridin-2-yl)sulfanyl]pentane-2,4-dione](/img/structure/B13768983.png)
